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Compound of Interest

Compound Name: 4-lodo-1-tritylimidazole

Cat. No.: B030481

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 4-lodo-1-tritylimidazole (C22H17IN2). The information presented herein is essential
for the characterization and quality control of this compound in research and development
settings. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy,
and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral and spectrometric data for 4-lodo-1-
tritylimidazole.

1H NMR Data

Table 1: *H NMR (400 MHz, CDCIs) Spectral Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
Trityl grou
7.39-7.34 m - 9H yigroup
(meta- & para-H)
Trityl grou
7.21-7.17 m - 6H Y1 group
(ortho-H)
Imidazole ring
7.04 d 15 1H
(H-5)
Imidazole ring
6.87 d 1.6 1H

(H-2)

Note: The assignments for the trityl group protons are based on typical spectral patterns for this
moiety. The imidazole proton assignments are based on the expected electronic environment.

13C NMR Data

Table 2: Predicted 13C NMR (100 MHz, CDCIls) Spectral Data

Chemical Shift (8) ppm Assighment

142.5 Trityl - Quaternary C
138.0 Imidazole C-2

129.8 Trityl - CH

128.2 Trityl - CH

128.0 Trityl - CH

122.0 Imidazole C-5

85.0 Imidazole C-4 (C-I)
76.5 Trityl - C
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Note: The above 3C NMR data is predicted, as experimental data is not readily available in the
public domain. Predictions are based on computational models and typical chemical shifts for
similar structures.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

Wavenumber . . . .
Intensity Bond Vibration Functional Group

(cm™)
3100 - 3000 Medium C-H Stretch Aromatic
1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring
1525 - 1475 Medium C=N Stretch Imidazole Ring
1250 - 1000 Strong C-N Stretch Imidazole Ring

Aromatic (out-of-
770-730 Strong C-H Bend

plane)

Aromatic (out-of-
710 - 690 Strong C-H Bend

plane)
~550 Medium C-I Stretch lodo-group

Note: These are expected absorption ranges for the functional groups present in 4-lodo-1-
tritylimidazole. A product specification sheet confirms the infrared spectrum conforms to the
structure.[1]

Mass Spectrometry (MS) Data
Table 4. Mass Spectrometry (EI/GC-MS and ESI/APCI-HRMS) Data
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miz Relative Intensity lon Assignment Notes

High-resolution mass

spectrometry (APCI)

437.0509 - [M+H]* o

confirming the

molecular formula.[2]

Molecular ion peak
436 Low M]*

(expected).

Trityl cation, a very
243 100% (Base Peak) [C(CeHs)3]*

stable fragment.[3]

Imidazole-iodine
194 Moderate [M - C(CesH5s)3]*

fragment.

Biphenylene-methyl
165 High [CisHo]* cation, a fragment

from the trityl group.[3]

Note: The fragmentation pattern is dominated by the loss of the stable trityl cation. The
molecular weight of 4-lodo-1-tritylimidazole is 436.29 g/mol .[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 4-lodo-1-tritylimidazole is dissolved in ~0.7
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution is transferred to a 5 mm NMR tube.

e H NMR Acquisition:
o Spectrometer: A 400 MHz NMR spectrometer.
o Pulse Sequence: A standard single-pulse sequence.

o Acquisition Parameters:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://repository.up.ac.za/server/api/core/bitstreams/bb435e88-f80b-45b9-8eca-6946ec93e449/content
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-1-tritylimidazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-1-tritylimidazole
https://www.benchchem.com/product/b030481?utm_src=pdf-body
https://www.synblock.com/product/96797-15-8.html
https://www.benchchem.com/product/b030481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

Spectral width: 16 ppm

e 13C NMR Acquisition:
o Spectrometer: A 100 MHz NMR spectrometer (corresponding to a 400 MHz *H frequency).
o Pulse Sequence: A standard proton-decoupled single-pulse sequence.

o Acquisition Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1.5 s

Spectral width: 240 ppm

o Data Processing: The free induction decay (FID) is Fourier transformed, phase-corrected,
and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for *H
and the CDCIs solvent peak at 77.16 ppm for 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of solid 4-lodo-1-tritylimidazole is placed directly onto
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:
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o Spectrometer: An FT-IR spectrometer equipped with an ATR accessory.
o Acquisition Parameters:

» Spectral range: 4000 - 400 cm™1

» Resolution: 4 cm~1

= Number of scans: 32

o Abackground spectrum of the clean, empty ATR crystal is recorded prior to the sample
scan.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced via a direct insertion probe or a gas
chromatograph (for GC-MS). For high-resolution mass spectrometry (HRMS), the sample is
dissolved in a suitable solvent and introduced via electrospray ionization (ESI) or
atmospheric pressure chemical ionization (APCI).

e lonization:

o Electron lonization (El) for GC-MS: Electrons with an energy of 70 eV are used to ionize
the sample molecules.

o APCI for HRMS: A corona discharge is used to ionize the sample in the gas phase at
atmospheric pressure.

e Mass Analysis:
o Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

o Mass Range: m/z 50 - 600.
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o Data Acquisition: The mass-to-charge ratios of the resulting ions and their relative
abundances are recorded to generate the mass spectrum.

Visualizations
Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric
analysis of a chemical compound like 4-lodo-1-tritylimidazole.
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Workflow for the spectral analysis of 4-lodo-1-tritylimidazole.

This diagram outlines the process from sample preparation through various analytical
techniques to the final structural confirmation. Each analytical method provides unique
information that, when combined, allows for a comprehensive characterization of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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